molecular formula C12H8O B167107 Dibenzofuran-D8 CAS No. 93952-04-6

Dibenzofuran-D8

Cat. No. B167107
CAS RN: 93952-04-6
M. Wt: 176.24 g/mol
InChI Key: TXCDCPKCNAJMEE-PGRXLJNUSA-N
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Description

Dibenzofuran-D8, also known as DF D8, DiF-D8, or Octadeuteriodibenzo [b,d]furan, is a stable isotope labelled compound . Its molecular formula is C12 2H8 O and it has a molecular weight of 176.24 .


Synthesis Analysis

The synthesis of dibenzofurans has been a topic of interest in recent years. One method involves creating the C–O bond of the furan ring. Another approach involves the formation of dibenzofurans by cyclizing diarylether derivatives . Additionally, palladium catalysis enables an intramolecular cyclization of ortho-diazonium salts of diaryl ethers to give dibenzofurans .


Molecular Structure Analysis

The structure of dibenzofuran-D8 is similar to that of dibenzofuran, with two benzene rings fused to a central furan ring . The molecules are bisected by a mirror plane normal to the furan ring and containing the O atom . The average bond length in the benzenoid ring is 1.392 (10) A .


Chemical Reactions Analysis

Dibenzofuran undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . Palladium catalysis enables an intramolecular cyclization of ortho-diazonium salts of diaryl ethers to give dibenzofurans .

Scientific Research Applications

  • Thermochemical Data Assessment

    • Field: Structural Chemistry
    • Application: Dibenzofuran is used in the assessment of thermochemical data .
    • Method: The enthalpy of fusion and the enthalpy of formation of dibenzofuran are determined by differential scanning calorimetry measurements and static bomb combustion calorimetry respectively .
    • Results: The enthalpy of fusion is found to be (19.4 ± 1.0) kJ mol −1 at the temperature of fusion, (355.52 ± 0.02) K . The standard molar enthalpies of formation of crystalline dibenzofuran and of sublimation are determined to be (−29.2 ± 3.8) kJ mol −1 and (84.5 ± 1.0) kJ mol −1 respectively .
  • Kinase Inhibition

    • Field: Medicinal Chemistry
    • Application: Dibenzofuran derivatives are used as inhibitors of Pim and CLK1 kinases .
    • Method: Dibenzo [ b, d ]furan derivatives derived from cercosporamide are synthesized and tested for their inhibitory activity against Pim-1/2 kinases and CLK1 .
    • Results: The lead compound 44 is found to be a potent Pim-1/2 kinases inhibitor with an additional nanomolar IC 50 value against CLK1 . It displays a low micromolar anticancer potency towards the MV4-11 (AML) cell line .
  • Medicinal Applications

    • Field: Medicinal Science
    • Application: Dibenzofuran and its derivatives are used in various medicinal compounds to combat different human diseases and plant infections .
    • Method: The specific methods of application or experimental procedures are not mentioned in the source .
    • Results: The specific results or outcomes obtained are not mentioned in the source .
  • Synthesis of Dibenzofurans

    • Field: Organic Chemistry
    • Application: Dibenzofuran is used in the synthesis of various organic compounds .
    • Method: The synthesis of dibenzofurans involves creating the C-O bond of the furan ring. This is achieved through a C-H activation using palladium and copper catalysis followed by cyclization of resulting 2-arylphenols .
    • Results: This method has been used to synthesize a variety of dibenzofuran derivatives .
  • Removal of Dioxins/Furans

    • Field: Environmental Science
    • Application: Dibenzofuran is used in the removal of dioxins/furans from contaminated water .
    • Method: A material from bimetallic zeolitic imidazolate frameworks (ZIFs) known as CuZn-ZIFs has been synthesized and used for the treatment of dibenzofuran (DBF). CuZn-ZIFs act as a heterogeneous catalyst promoting H2O2 oxidation and as an adsorbent in DBF treatment .
    • Results: At room temperature, more than 86% of DBF adsorbed and 90% of DBF degraded in the presence of H2O2 with 10 mg catalyst dosage, 30 ppm of DBF within 40 and 60 min, respectively .

Safety And Hazards

When handling Dibenzofuran-D8, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The field of dibenzofuran research is constantly evolving to adapt to changing regulations and technology . Recent advances in the synthesis of dibenzofurans have been reported, and these new approaches may lead to further developments in the future .

properties

IUPAC Name

1,2,3,4,6,7,8,9-octadeuteriodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCDCPKCNAJMEE-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3O2)[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzofuran-D8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
19
Citations
LJ Fitzgerald, JC Gallucci, RE Gerkin - … Crystallographica Section C …, 1993 - scripts.iucr.org
… Dibenzofuran-d8 with a stated isotopic purity of 98.8 at. % … and disordered molecules of dibenzofuran-d8 agree with the … length for the benzenoid ring of dibenzofuran-d8 is 1.392 (10) …
Number of citations: 1 scripts.iucr.org
B Brownlee, G MacInnis, M Charlton… - Water Science and …, 2004 - iwaponline.com
… By using an additional standard, dibenzofuran-d8, added at the final stages of extract preparation for GC-MS analysis, recoveries of the surrogate standards could be determined. For …
Number of citations: 19 iwaponline.com
W Meyer, TB Seiler, J Schwarzbauer… - Science of the total …, 2014 - Elsevier
… Prior to analysis, dibenzofuran-d8 was added as internal standard to all F3 fractions. … using areas of the identified substance and dibenzofuran-d8) and concentrations estimated using a …
Number of citations: 22 www.sciencedirect.com
LJ Fitzgerald, RE Gerkin, GP Wei… - … Section C: Crystal …, 1993 - scripts.iucr.org
… There was no evidence in the present structure of the type of disorder found in the structures of dibenzo- furan and dibenzofuran-d8. Indeed, such disorder in the diphenanthrofuran …
Number of citations: 9 scripts.iucr.org
F Thomas, C Lorgeoux, P Faure, D Billet… - International …, 2016 - Elsevier
… GFF-filtered supernatants (10 ml) were spiked with surrogates (4 deuterated-PAHs, dibenzofuran-d8 and anthraquinone-d8) and extracted three times with 4 ml dichloromethane. …
Number of citations: 49 www.sciencedirect.com
B Brownlee, C Marvin, G MacInnis… - Water science and …, 2007 - iwaponline.com
… Extracts are separated, dried and concentrated under an inert gas stream, internal standard (dibenzofuran-d8) is added, extracts are concentrated to a final volume of 0.2 ml, and …
Number of citations: 3 iwaponline.com
C Carlini, S Chaudhuri, O Mann, D Tomsik… - Environmental …, 2023 - Elsevier
Remediation of residually contaminated soils remains a widespread problem. Biochar can immobilize polycyclic aromatic hydrocarbons (PAH). However, studies on its ability to …
Number of citations: 4 www.sciencedirect.com
X Gao, S Di, X Tan, W Zhang, J Wang, L Luo, X Qu… - Organic …, 2023 - Elsevier
… 9-phenyl-carbazole and dibenzofuran with eight-substituted deuterium atoms (dibenzofuran D8) was added in the samples as internal standards for quantitative analysis. …
Number of citations: 4 www.sciencedirect.com
WJ Catallo - 2000 - espis.boem.gov
This report summarizes laboratory studies and associated technical development on the influence of hydrology on biogeochemical processes, particularly those that govern the …
Number of citations: 1 espis.boem.gov
L Augulyte, D Kliaugaite, V Racys, D Jankunaite… - Journal of hazardous …, 2009 - Elsevier
… Mixtures of the 2 H-labelled PAHs and dibenzofuran-d8 in toluene obtained from Promochem (Kungsbacka, Sweden) were used as internal standards (ISs) and recovery standard, …
Number of citations: 39 www.sciencedirect.com

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